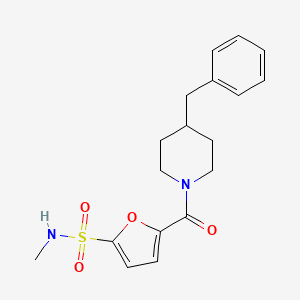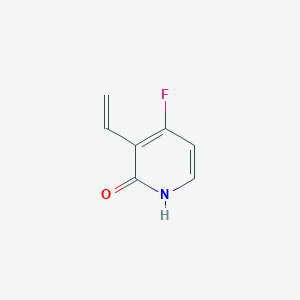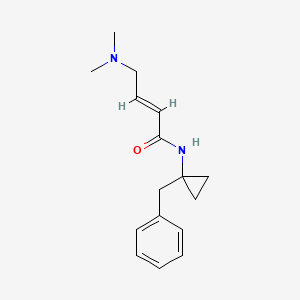
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide, also known as BZP, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. It belongs to a class of compounds known as piperazines and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
5-(4-Benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide and similar sulfonamide compounds have been extensively studied for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in critical physiological processes such as CO2 transport, pH regulation, and ion exchange. Research indicates that sulfonamide derivatives can effectively inhibit various isoforms of carbonic anhydrase, which are targeted for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer. For example, novel acridine and bis acridine sulfonamides were synthesized and found to effectively inhibit cytosolic carbonic anhydrase isoforms II and VII, showcasing the potential of sulfonamide derivatives in medical applications (Ulus et al., 2013).
Antibacterial and Environmental Degradation
Sulfonamide antibiotics, due to their persistence in the environment, have raised concerns regarding antibiotic resistance propagation. Studies on Microbacterium sp. strain BR1 demonstrated an unusual degradation pathway for sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation followed by fragmentation. This highlights the environmental impact of sulfonamides and suggests mechanisms for mitigating antibiotic resistance spread (Ricken et al., 2013).
Complexation with Metal Ions
Tosylated 4-aminopyridine and other sulfonylated compounds have shown significant applications in the field of medicine as antibiotics. Research into the complexation of these compounds with metal ions like Ni(II) and Fe(II) indicates potential to enhance their biological and catalytic capabilities, suggesting a route to increase the effectiveness of sulfonamide-based pharmaceuticals (Orie et al., 2021).
Green Synthesis and Catalysts
The development of environmentally benign synthesis methods for carbon-nitrogen bonds is crucial in chemical research. A study demonstrated a novel, green approach for coupling sulfonamides and alcohols using a nanostructured catalyst, highlighting the potential for efficient and environmentally friendly production of sulfonamide derivatives (Shi et al., 2009).
Antiglaucoma Agents
Research into sulfonamide derivatives for antiglaucoma applications has led to the synthesis of compounds with high affinity for carbonic anhydrase isozymes relevant to glaucoma treatment. These studies reveal the potential of sulfonamides in developing topically acting antiglaucoma agents with better efficacy and duration of action compared to standard drugs (Casini et al., 2003).
Eigenschaften
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-19-25(22,23)17-8-7-16(24-17)18(21)20-11-9-15(10-12-20)13-14-5-3-2-4-6-14/h2-8,15,19H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFDLOPQPRGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2859768.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2859771.png)
![N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2859772.png)
![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2859776.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)
![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)
![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)